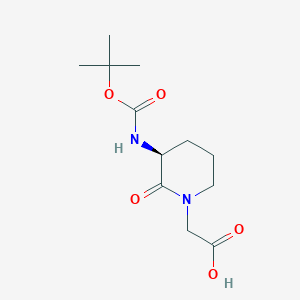

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid

Descripción general

Descripción

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid typically involves the protection of the amino group in the piperidine ring with a tert-butoxycarbonyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using reagents like trifluoroacetic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Trifluoroacetic acid is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction typically results in the removal of the Boc group to yield the free amine.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid has multiple applications in medicinal chemistry, primarily due to its structural features that allow for bioactivity modulation:

-

Drug Development :

- This compound serves as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural similarity to natural amino acids enhances its compatibility with biological systems.

-

Peptide Synthesis :

- It is utilized in the synthesis of peptides where the Boc protecting group can be selectively removed under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups.

-

Enzyme Inhibition Studies :

- Research has indicated that derivatives of this compound exhibit potential as enzyme inhibitors, which can be pivotal in developing treatments for diseases like cancer and diabetes.

Case Study 1: Neuroprotective Agents

A study investigated the neuroprotective effects of compounds derived from this compound. The results demonstrated significant protective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of derivatives synthesized from this amino acid. The derivatives showed promising activity against various cancer cell lines, indicating their potential use as chemotherapeutic agents.

Comparative Analysis Table

| Application Area | Description | Potential Impact |

|---|---|---|

| Drug Development | Building block for pharmaceuticals targeting neurological disorders | Enhanced treatment options |

| Peptide Synthesis | Used in synthesizing peptides with selective Boc protection | Improved peptide bond formation |

| Enzyme Inhibition | Investigated as an enzyme inhibitor for cancer and diabetes treatments | New therapeutic avenues |

| Neuroprotective Agents | Explored for protective effects against neuronal damage | Potential treatments for neurodegenerative diseases |

Mecanismo De Acción

The mechanism of action of (S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthetic processes. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .

Comparación Con Compuestos Similares

Similar Compounds

- (S)-Ethyl 3-((tert-butoxycarbonyl)amino)butanoate

- (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid

Uniqueness

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid is unique due to its specific structure, which includes a piperidine ring and a Boc-protected amino group. This structure imparts distinct reactivity and stability characteristics, making it valuable in synthetic organic chemistry and medicinal chemistry .

Actividad Biológica

(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid, with the CAS number 74411-97-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically utilizing reagents like benzotriazol-1-ol and carbodiimides in dimethylformamide (DMF). A notable method reported yields the compound with an efficiency of approximately 86% .

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The presence of the piperidine ring and the tert-butoxycarbonyl group suggests potential for modulation of biological activity through structural interactions.

Pharmacological Studies

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes related to tumor growth. For instance, compounds in similar classes have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Investigations into the neuroprotective potential of related piperidine derivatives have demonstrated their ability to modulate neurotransmitter systems, indicating a possible role in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of related compounds, suggesting that this compound could potentially inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of piperidine derivatives against breast cancer cell lines, it was found that a compound structurally similar to this compound inhibited cell proliferation significantly when administered at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

A research project focused on neuroprotection highlighted that a related piperidine derivative improved cognitive function in rodent models of Alzheimer's disease. The study noted a decrease in amyloid-beta plaques and tau phosphorylation, suggesting a protective effect on neuronal integrity.

Comparative Analysis Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 272.30 g/mol | Varies |

| Anticancer Activity | Moderate efficacy against breast cancer | High efficacy in certain derivatives |

| Neuroprotective Effects | Potential based on structural similarity | Proven efficacy in models |

| Anti-inflammatory Activity | Suggested but not fully validated | Strong evidence in other studies |

Propiedades

IUPAC Name |

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPLDJICXMMSBB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444819 | |

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74411-97-5 | |

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.